molecular formula C6H7NO2 B13679571 1-(2-Oxazolyl)-2-propanone

1-(2-Oxazolyl)-2-propanone

Cat. No.: B13679571
M. Wt: 125.13 g/mol
InChI Key: PNMJTTDVFHIRES-UHFFFAOYSA-N
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Description

1-(2-Oxazolyl)-2-propanone is a heterocyclic ketone featuring an oxazole ring (a five-membered aromatic ring containing one oxygen and one nitrogen atom) attached to a propanone moiety. Oxazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric characteristics .

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

1-(1,3-oxazol-2-yl)propan-2-one

InChI

InChI=1S/C6H7NO2/c1-5(8)4-6-7-2-3-9-6/h2-3H,4H2,1H3

InChI Key

PNMJTTDVFHIRES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Oxazolyl)-2-propanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of α-haloketones with amides or nitriles can yield oxazole derivatives . Another method involves the use of microwave-induced synthesis, which can enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-purity starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxazolyl)-2-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(2-Oxazolyl)-2-propanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Oxazolyl)-2-propanone involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate enzyme activity and interact with cellular receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

1-(4,5-Dihydro-2-Oxazolyl)-2-Propanone

  • Structure : Contains a partially saturated oxazole ring (4,5-dihydro-oxazole).
  • Molecular Formula: C₆H₉NO₂; Molecular Weight: 127.14 g/mol.
  • Melting Point : 115–116°C.

1-[(4R)-4-(Phenylmethyl)-2-Thioxo-3-Oxazolidinyl]-1-Propanone

  • Structure : Features a thioxo (S=) group and a phenylmethyl substituent on an oxazolidine ring.
  • Molecular Formula: C₁₃H₁₅NO₂S; Molecular Weight: 249.33 g/mol.
  • Key Differences: The thioxo group enhances hydrogen-bonding capacity and may increase solubility in polar solvents.

1-(4-Methoxyphenyl)-2-Propanone

  • Structure : Aromatic ketone with a para-methoxy substituent on the phenyl ring.
  • Molecular Formula : C₁₀H₁₂O₂; Molecular Weight : 164.08 g/mol.
  • Optical Properties : Refractive index (nD20) = 1.497; molar absorptivity (ε₂₂₀) = 5.81 × 10⁻⁵ L·mol⁻¹·cm⁻¹.
  • Natural Occurrence : Found in fennel and anise oils.
  • Key Differences: The methoxy group enhances electron-donating effects, stabilizing the ketone via resonance. This contrasts with the electron-withdrawing oxazole ring in 1-(2-oxazolyl)-2-propanone, which may increase electrophilicity .

1-(3-Fluorophenyl)-2-Propanone

  • Structure : Fluorine substituent at the meta position on the phenyl ring.
  • Molecular Formula : C₉H₉FO; Molecular Weight : 152.17 g/mol.
  • Solubility : Soluble in chloroform and ethyl acetate.
  • Key Differences : Fluorine’s electronegativity increases the ketone’s electrophilicity compared to methoxy-substituted analogs. The meta-substitution may reduce steric interactions compared to ortho-substituted derivatives .

1-(2-Methoxyphenyl)-2-Propanone

  • Structure : Ortho-methoxy substituent on the phenyl ring.
  • CAS : 5211-62-1.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Notable Properties
This compound Not reported Not reported Oxazole ring Not reported Aromatic, electrophilic ketone
1-(4,5-Dihydro-2-oxazolyl)-2-propanone C₆H₉NO₂ 127.14 Dihydro-oxazole 115–116 Reduced aromaticity, higher reactivity
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone C₁₃H₁₅NO₂S 249.33 Thioxo, phenylmethyl Not reported Enhanced solubility, steric hindrance
1-(4-Methoxyphenyl)-2-propanone C₁₀H₁₂O₂ 164.08 Para-methoxy Not reported Natural occurrence, high refractive index
1-(3-Fluorophenyl)-2-propanone C₉H₉FO 152.17 Meta-fluoro Not reported Electrophilic, polar solvent solubility
1-(2-Methoxyphenyl)-2-propanone C₁₀H₁₂O₂ 164.08 Ortho-methoxy Not reported Steric hindrance, altered crystallization

Biological Activity

1-(2-Oxazolyl)-2-propanone, a compound featuring an oxazole ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

This compound (C6H7NO2) is characterized by its oxazole moiety, which contributes to its reactivity and biological properties. The compound can exist in various tautomeric forms, influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. For example, the reaction of a substituted acyl chloride with 2-amino-oxazole derivatives has been reported to yield this compound effectively.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses bactericidal effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens range from 0.5 to 4 μg/mL, demonstrating its potency compared to standard antibiotics.

Pathogen MIC (μg/mL)
Staphylococcus aureus0.5
Escherichia coli4
Pseudomonas aeruginosa8

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that the compound induces apoptosis in HeLa cells with an IC50 value of approximately 15 μM. Mechanistic studies suggest that it disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Organic Chemistry highlighted the synthesis and evaluation of several oxazoline derivatives, including this compound. The study concluded that the presence of the oxazole ring significantly enhances antimicrobial activity compared to similar compounds lacking this feature .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with morphological changes consistent with apoptosis observed under microscopy .

The biological activity of this compound is attributed to its ability to interact with cellular targets:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

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